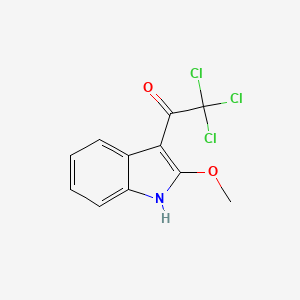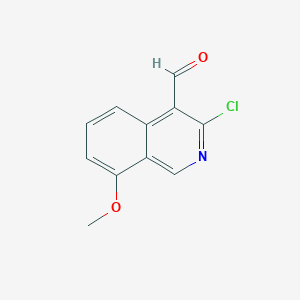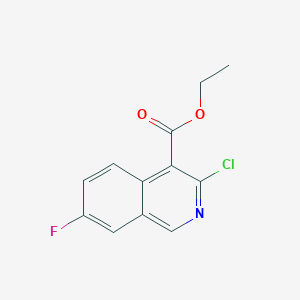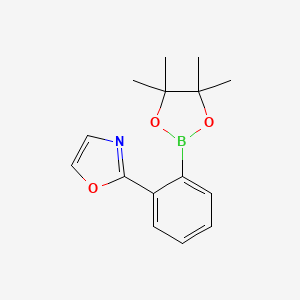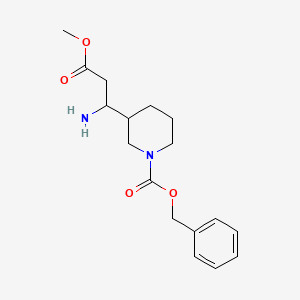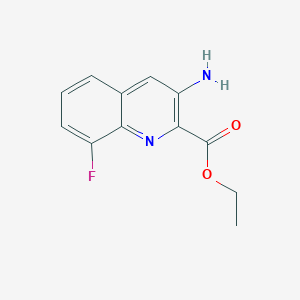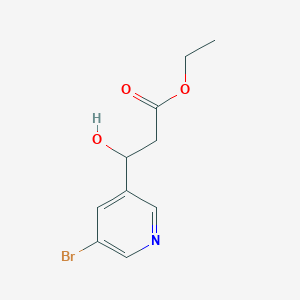![molecular formula C16H9NO4 B13666516 1H-Anthra[1,2-d][1,3]oxazine-4,7,12(2H)-trione](/img/structure/B13666516.png)
1H-Anthra[1,2-d][1,3]oxazine-4,7,12(2H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Anthra[1,2-d][1,3]oxazine-4,7,12(2H)-trione is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes an anthracene backbone fused with an oxazine ring
准备方法
The synthesis of 1H-Anthra[1,2-d][1,3]oxazine-4,7,12(2H)-trione typically involves multicomponent reactions. One common method includes the reaction of aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst such as SiO2.HClO4 in ethanol as the solvent . This method allows for the efficient formation of the oxazine ring with high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure consistency and scalability.
化学反应分析
1H-Anthra[1,2-d][1,3]oxazine-4,7,12(2H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl positions, using reagents such as Grignard reagents or organolithium compounds.
Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions, leading to the formation of polycyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction results in the formation of alcohols or amines.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. It is also employed in the development of new synthetic methodologies.
Biology: In biological research, the compound has shown potential as an anti-inflammatory agent.
Medicine: The compound’s anti-inflammatory properties make it a candidate for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, its unique structure allows for the exploration of other therapeutic applications, such as anticancer and antimicrobial agents.
Industry: In the materials science field, the compound is used in the synthesis of polymers and dyes. Its ability to form stable polycyclic structures makes it valuable in the development of high-performance materials.
作用机制
The mechanism by which 1H-Anthra[1,2-d][1,3]oxazine-4,7,12(2H)-trione exerts its effects involves the inhibition of key enzymes and pathways. For example, its anti-inflammatory activity is attributed to the inhibition of the COX enzyme, which reduces the production of pro-inflammatory mediators such as prostaglandins . The compound’s structure allows it to interact with the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins.
相似化合物的比较
1H-Anthra[1,2-d][1,3]oxazine-4,7,12(2H)-trione can be compared with other similar compounds, such as:
1,3-Oxazine Derivatives: These compounds share the oxazine ring structure but differ in the substituents attached to the ring.
Naphtho[1,2-e][1,3]oxazine Derivatives: These compounds have a naphthalene backbone instead of an anthracene backbone.
4H-Benzo[d][1,3]oxazines: These compounds have a benzene ring fused with the oxazine ring.
The uniqueness of this compound lies in its anthracene backbone, which provides additional stability and potential for forming polycyclic structures. This makes it a valuable compound for various applications in scientific research and industry.
属性
分子式 |
C16H9NO4 |
|---|---|
分子量 |
279.25 g/mol |
IUPAC 名称 |
1,2-dihydronaphtho[2,3-h][3,1]benzoxazine-4,7,12-trione |
InChI |
InChI=1S/C16H9NO4/c18-14-8-3-1-2-4-9(8)15(19)12-10(14)5-6-11-13(12)17-7-21-16(11)20/h1-6,17H,7H2 |
InChI 键 |
AFDJWFZOHJHHGO-UHFFFAOYSA-N |
规范 SMILES |
C1NC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)C(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


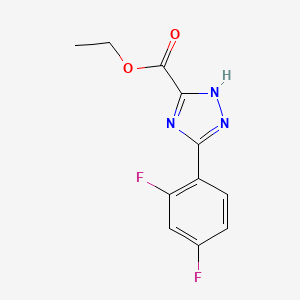
![4-Bromo-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13666464.png)
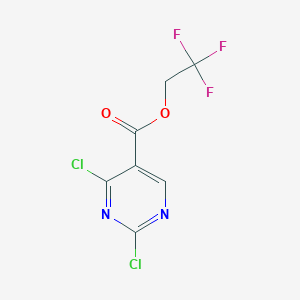


![4-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13666498.png)
